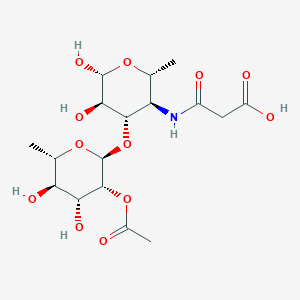
Dfhtdtd-pglu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dfhtdtd-pglu is a novel compound that has recently gained attention in the field of scientific research. It is a synthetic peptide with a unique structure that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of Dfhtdtd-pglu is not fully understood, but it is believed to act through various pathways. It has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also modulates the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it has been shown to regulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Dfhtdtd-pglu has been shown to have various biochemical and physiological effects. It has been shown to increase the production of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. It also regulates the levels of various cytokines and chemokines, which are involved in the immune response. Additionally, it has been shown to regulate the levels of various hormones, such as insulin and glucagon, which are involved in glucose metabolism.
Advantages and Limitations for Lab Experiments
Dfhtdtd-pglu has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also stable and can be stored for extended periods without degradation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on Dfhtdtd-pglu. One area of interest is its potential application in cancer therapy. It has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function and memory, and further research is needed to explore its potential as a therapeutic agent for these diseases. Additionally, further research is needed to understand its mechanism of action and to design experiments to study its effects in more detail.
Conclusion:
In conclusion, Dfhtdtd-pglu is a novel compound that has shown promising results in various scientific research fields. Its unique structure and mechanism of action make it an attractive candidate for further research. Further studies are needed to explore its potential applications in cancer therapy, neurodegenerative diseases, and other areas of scientific research.
Synthesis Methods
Dfhtdtd-pglu is a synthetic peptide that is synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Dfhtdtd-pglu has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in cancer research, neuroscience, and immunology. In cancer research, Dfhtdtd-pglu has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neuroscience, it has been shown to improve cognitive function and memory. In immunology, it has been shown to modulate the immune response and reduce inflammation.
properties
CAS RN |
146452-52-0 |
|---|---|
Product Name |
Dfhtdtd-pglu |
Molecular Formula |
C34H65FNO12P |
Molecular Weight |
729.9 g/mol |
IUPAC Name |
[2-[(2-fluoro-3-hydroxytetradecanoyl)amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] 3-hydroxytetradecanoate |
InChI |
InChI=1S/C34H65FNO12P/c1-3-5-7-9-11-13-15-17-19-21-26(39)23-30(42)47-32(33(29(41)25-38)48-49(44,45)46)27(24-37)36-34(43)31(35)28(40)22-20-18-16-14-12-10-8-6-4-2/h24,26-29,31-33,38-41H,3-23,25H2,1-2H3,(H,36,43)(H2,44,45,46) |
InChI Key |
ULIMTPICUVZAJC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)OC(C(C=O)NC(=O)C(C(CCCCCCCCCCC)O)F)C(C(CO)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC(C(C=O)NC(=O)C(C(CCCCCCCCCCC)O)F)C(C(CO)O)OP(=O)(O)O)O |
synonyms |
2-deoxy-2-(2-fluoro-3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanoyl)-4-O-phosphonoglucopyranose 2-deoxy-2-(2-fluoro-3-hydroxytetradecanamido)-3-O-(3-hydroxytetradecanoyl)-4-O-phosphonoglucopyranose, (2S,3R)-isomer DFHTDTD-PGlu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







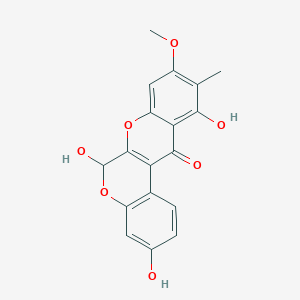
![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
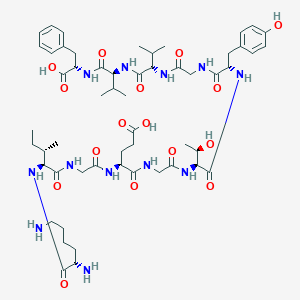

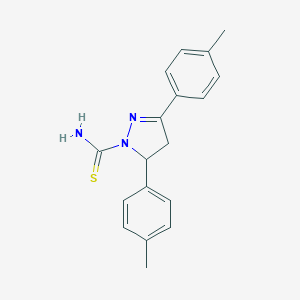

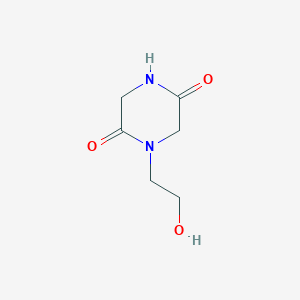

![2-[(methylamino)methyl]quinazolin-4(3H)-one](/img/structure/B130576.png)
